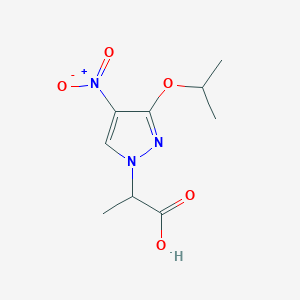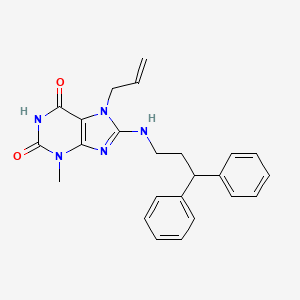
4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl
Descripción general
Descripción
Synthesis Analysis
Research on the synthesis of similar bromo- and ethoxy-substituted biphenyl compounds has been explored, focusing on creating compounds with specific mesomorphic properties. For instance, a homologous series of 4′-bromophenyl 4′'-[(4-n-alkoxy-2,3,5,6-tetrafluoro-phenyl)ethynyl]benzoates were synthesized, displaying nematic and smectic A phases, indicating the compound's potential in liquid crystal applications (徐岳连, 陈齐, & 闻建勋, 1993).
Molecular Structure Analysis
The molecular structure and interactions within similar compounds have been thoroughly investigated using various spectroscopic and X-ray diffraction techniques. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was synthesized and characterized, with its molecular structure revealing significant intermolecular contacts examined through Hirshfeld surfaces (HS) and fingerprint plots (FP) (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, & René Frank, 2019).
Chemical Reactions and Properties
The reactivity of compounds bearing bromo, ethoxy, and fluoro substituents has been studied, revealing diverse chemical behaviors. For instance, reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols have shown both addition-elimination and substitution products, highlighting the compound's versatile reactivity (Jingwei Zhao, T. Song, Huiling Jiang, Liang-zhong Xu, & Shizheng Zhu, 2010).
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
4'-Bromo-4-ethoxy-2,3-difluoro-1,1'-biphenyl and related compounds have been extensively studied for their applications in the synthesis of materials, particularly in the field of liquid crystal technology. For example, the synthesis of 4-bromo-4'-hydroxybiphenyl, a key intermediate in synthesizing liquid crystal display materials, has been investigated, demonstrating the importance of this class of compounds in modern display technologies (Ren Guo-du, 2001). Similarly, the preparation of liquid crystal intermediates using bromo-reaction of phenylacetylene and N-bromosuccinimide, with compounds like 4'-Bromoethynyl-4-pentyl-biphenyl, showcases the relevance of bromo-biphenyl derivatives in liquid crystal synthesis (Z. Miao et al., 2013).
Photophysical and Electronic Properties
Studies have also focused on the optical and electronic properties of related biphenyl derivatives. For instance, the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s, using derivatives such as bromo and chloro groups, indicates the potential of bromo-biphenyl derivatives in modifying the photophysical properties of polymers (Yuning Li et al., 2002). This area of research is vital for developing new materials with tailored optical properties for applications in electronics and photonics.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of bromo-biphenyl compounds and their utility in synthetic chemistry have been explored in various studies. For example, the reactions of 3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, leading to addition-elimination and substitution products, highlight the synthetic versatility of bromo-biphenyl derivatives (Jingwei Zhao et al., 2010). This type of research is crucial for developing new synthetic methodologies and creating complex molecules for various applications.
Environmental and Toxicological Studies
Research has also been conducted on the environmental and toxicological aspects of bromo-biphenyl derivatives. For instance, a study identifying estrogenic compounds emitted from the combustion of computer printed circuit boards, including bromo-biphenyl derivatives, sheds light on the potential environmental and health impacts of these compounds (C. Owens et al., 2007). Understanding these impacts is crucial for assessing the safety and sustainability of materials containing bromo-biphenyl derivatives.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-bromophenyl)-4-ethoxy-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF2O/c1-2-18-12-8-7-11(13(16)14(12)17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNYZNWPLITFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=CC=C(C=C2)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)
![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2480369.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)
